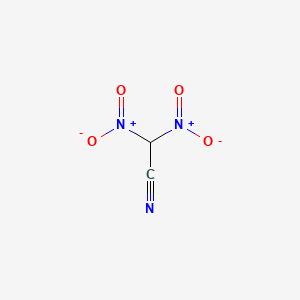

2,2-Dinitroacetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

123342-26-7 |

|---|---|

Molecular Formula |

C2HN3O4 |

Molecular Weight |

131.05 g/mol |

IUPAC Name |

2,2-dinitroacetonitrile |

InChI |

InChI=1S/C2HN3O4/c3-1-2(4(6)7)5(8)9/h2H |

InChI Key |

FFTLEZMCZZAUQJ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dinitroacetonitrile and Its Chemical Analogs

Established Synthetic Routes to 2,2-Dinitroacetonitrile

The synthesis of 2,2-dinitroacetonitrile is primarily achieved through a few well-documented chemical strategies. These methods typically involve the introduction of nitro groups onto a cyano-functionalized backbone or the chemical modification of a more highly nitrated precursor.

Nitration Processes in Dinitroacetonitrile Synthesis

Nitration is a fundamental process for the synthesis of 2,2-dinitroacetonitrile, often involving the use of potent nitrating agents to install the requisite nitro groups onto a suitable precursor. A primary and validated method involves the nitration of cyanoacetic acid. vulcanchem.com This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids, which facilitates the electrophilic substitution required to form the dinitrile compound. vulcanchem.com

Another approach involves the nitration of oximinocyanoacetic esters with mixed acids, which proceeds smoothly to afford esters of dinitrocyanoacetic acid in good yields. These ester derivatives can subsequently be cleaved to yield 2,2-dinitroacetonitrile.

| Precursor | Nitrating Agent | Product | Reference |

| Cyanoacetic Acid | Nitric Acid / Sulfuric Acid | 2,2-Dinitroacetonitrile | vulcanchem.com |

| Oximinocyanoacetic Esters | Mixed Acids | Esters of Dinitrocyanoacetic Acid |

Introduction of the Cyano Functionality

In the predominant synthetic routes to 2,2-dinitroacetonitrile, the cyano (–C≡N) group is typically present in the starting material rather than being introduced at a later stage. The use of precursors such as cyanoacetic acid is a common strategy. vulcanchem.comchemicalbook.com This approach is synthetically efficient as it leverages a readily available molecule that already contains the nitrile functionality. chemicalbook.com The subsequent reactions, primarily nitration, then focus on modifying the carbon atom adjacent to the cyano group. This methodology avoids the potential complexities and harsh conditions that might be required to introduce a nitrile group onto a molecule that already contains highly reactive nitro groups.

Modifications of Intermediate Trinitroacetonitrile (B13761577)

A key synthetic route to 2,2-dinitroacetonitrile involves the chemical reduction of the intermediate trinitroacetonitrile. This precursor can be synthesized by nitrating cyanoacetic acid. The subsequent conversion of trinitroacetonitrile to the dinitro derivative is a crucial modification step. One established method for this reduction utilizes hydrogen bromide. This process effectively removes one of the three nitro groups, yielding the target compound. The salts of dinitroacetonitrile, such as the potassium or sodium salts, are often prepared from the acid form generated after this reduction.

Synthesis of Advanced 2,2-Dinitroacetonitrile Derivatives

Building upon the core 2,2-dinitroacetonitrile structure, researchers have developed methods to synthesize more complex derivatives with tailored properties. These advanced analogs include compounds incorporating fluorine atoms and heterocyclic rings like triazoles.

Preparation of Fluorinated Dinitroacetonitrile Derivatives (e.g., (N,N-difluoroamino)dinitroacetonitrile)

The synthesis of fluorinated derivatives of dinitroacetonitrile involves the introduction of fluorine atoms, which can significantly alter the chemical properties of the parent molecule. One documented method describes the reaction of fluorine with the potassium or sodium salt of dinitroacetonitrile. researchgate.net This process can lead to the formation of fluorodinitroacetonitrile. researchgate.net The reaction conditions, such as the presence of potassium fluoride (B91410) or calcium fluoride, influence the outcome. researchgate.net The resulting fluorodinitroacetonitrile exhibits an electrophilic nitrile group, which has been demonstrated through its reactions with nucleophiles like ammonia (B1221849) and methanol. researchgate.net While the synthesis of fluorodinitroacetonitrile is established, specific details on the preparation of (N,N-difluoroamino)dinitroacetonitrile are not extensively covered in the available literature. General fluorination strategies often employ N-F electrophilic fluorinating agents. nih.gov

| Reactant | Fluorinating Agent | Product | Reference |

| Potassium salt of dinitroacetonitrile | Fluorine (in presence of KF) | Fluorinated dinitroacetonitrile derivatives | researchgate.net |

| Sodium salt of dinitroacetonitrile | Fluorine (in presence of CaF₂) | Fluorodinitroacetonitrile | researchgate.net |

Synthesis of Triazole-Substituted Dinitroacetonitrile Compounds

The synthesis of triazole-containing compounds often involves cycloaddition reactions where an azide (B81097) and a suitable partner react to form the heterocyclic ring. nih.govmasterorganicchemistry.com A common and powerful method is the [3+2] cycloaddition between azides and molecules containing a carbon-carbon or carbon-nitrogen multiple bond. frontiersin.orgresearchgate.net Specifically, the reaction between aryl azides and aryl acetonitriles can yield 5-amino-1,2,3-triazoles. rsc.org

For the synthesis of triazole-substituted dinitroacetonitrile compounds, a plausible route involves the reaction of a heterocyclic azide with a dinitroacetonitrile derivative. beilstein-journals.org The reaction of heterocyclic azides with 2-cyanoacetamidines, facilitated by a strong base, proceeds through a cycloaddition followed by a rearrangement to yield N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.org This highlights a viable strategy for linking dinitroacetonitrile-like structures to a triazole ring system. The synthesis of 3,5-dinitro-1H-1,2,4-triazole has been achieved from 3,5-diamino-4H-1,2,4-triazole using sodium nitrite (B80452) and sulfuric acid, followed by treatment with sulfuric acid. rsc.orggoogle.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Aryl Azides | Aryl Acetonitriles | 5-Amino-1,2,3-triazoles | rsc.org |

| Heterocyclic Azides | 2-Cyanoacetamidines | N-heteroaryl-1,2,3-triazole-4-carbimidamides | beilstein-journals.org |

| 3,5-Diamino-4H-1,2,4-triazole | Sodium Nitrite / Sulfuric Acid | 3,5-Dinitro-1H-1,2,4-triazole | rsc.org |

Derivatization to Tetrazole-Substituted Dinitroacetonitrile Analogs

The synthesis of tetrazole rings bearing a dinitromethyl group, such as 5-(dinitromethyl)tetrazole, is a key area of research. These compounds are typically synthesized from precursors like trinitroacetonitrile or salts of dinitroacetonitrile. acs.org A prominent synthetic route involves the conversion of 5-(trinitromethyl)-2H-tetrazole (HTNTz) into dinitromethyl derivatives. For instance, the reaction of HTNTz with hydrazine (B178648) or hydroxylamine (B1172632) leads to the formation of hydrazinium (B103819) 5-(dinitromethyl)tetrazolate and hydroxylammonium 5-(dinitromethyl)-1H-tetrazolate, respectively. nih.gov

Subsequent acid treatment of these 5-(dinitromethyl)tetrazolate salts can yield 5-(dinitromethylene)-4,5-dihydro-1H-tetrazole. This intermediate can then be converted into various salts, such as potassium 5-(dinitromethyl)-1H-tetrazolate, by reacting it with a suitable base like potassium carbonate. nih.gov Another approach begins with the 1,3-dipolar cycloaddition of ethyl cyanoacetate (B8463686) and hydrazoic acid (HN₃), followed by basic hydrolysis to produce 1H-tetrazole-5-acetic acid. This precursor undergoes exhaustive nitration to yield 5-(trinitromethyl)-2H-tetrazole, which can then be transformed into the desired 5-(dinitromethyl)tetrazole analogs. nih.gov

The synthesis of various salts of these tetrazole derivatives has also been explored. For example, reacting 5-(trinitromethyl)-2H-tetrazole with silver nitrate (B79036) or copper sulfate (B86663) produces the corresponding metal salts. acs.org These derivatization methods provide access to a range of tetrazole-substituted dinitroacetonitrile analogs with varying properties.

Table 1: Synthesis of 5-(Dinitromethyl)tetrazole Analogs and Salts

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(trinitromethyl)-2H-tetrazole | Hydrazine in water | Hydrazinium 5-(dinitromethyl)tetrazolate | 91.7 | acs.org |

| 5-(dinitromethylene)-4,5-dihydro-1H-tetrazole | Potassium carbonate in acetone | Potassium 5-(dinitromethyl)-1H-tetrazolate | 91.9 | acs.org |

| Ethyl 5-tetrazolyldinitroacetate | Water | 5-dinitromethyltetrazole | Not specified | |

| 5-(trinitromethyl)-2H-tetrazole | Silver nitrate in water | Silver 5-(trinitromethyl)tetrazolate | Quantitative | acs.org |

| 5-(trinitromethyl)-2H-tetrazole | Copper sulfate pentahydrate in water | Copper 5-(trinitromethyl)tetrazolate | Not specified | acs.org |

Generation of Other Nitrogen-Rich Heterocyclic Derivatives

Beyond tetrazoles, 2,2-dinitroacetonitrile chemistry is applied to the synthesis of other nitrogen-rich heterocycles such as triazoles, pyrazoles, and tetrazines. These compounds are of interest for their high nitrogen content and energetic properties.

Triazoles: The synthesis of polynitro-substituted bi-triazoles has been reported. For example, N,N'-dinitromethyl derivatives of 5,5'-dinitrobi(1,2,4-triazole) and 5,5'-dinitrobi(1,2,3-triazole) can undergo a sequence of nitration, fluorination, and difluoroamination to yield various derivatives. researchgate.net The general approach for synthesizing triazole rings often involves the cycloaddition of azides and alkynes or the condensation of amidrazones with cyclic ketones. nih.govfrontiersin.org While direct synthesis from 2,2-dinitroacetonitrile is not extensively documented, the established methods for creating polynitro-triazoles suggest its potential as a precursor. For instance, neat 3,5-dinitro-1H-1,2,4-triazole can be obtained in quantitative yield from its potassium salt by reaction with sulfuric acid. rsc.org

Pyrazoles: Pyrazoles are typically synthesized by the reaction of α,β-unsaturated aldehydes or 1,3-diketones with hydrazine. wikipedia.org Substituted pyrazoles can also be prepared through multicomponent reactions involving alkynes, nitriles, and titanium imido complexes, which proceed via oxidatively induced N–N bond coupling. nih.gov The synthesis of pyrazoles containing nitro groups, such as 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, has been achieved through the stepwise nitration of precursors like 3,5-dimethyl-1H-pyrazole. nih.gov

Tetrazines: The synthesis of tetrazines can be achieved through methods like the Pinner synthesis, which involves the reaction of a nitrile with hydrazine to form a dihydrotetrazine, followed by oxidation. More modern methods utilize metal catalysts, such as zinc or nickel salts, to facilitate the reaction, allowing for the synthesis of asymmetric tetrazines. nih.gov These approaches could potentially be adapted for the synthesis of tetrazine derivatives incorporating the dinitromethyl group.

Table 2: General Synthetic Routes to Nitrogen-Rich Heterocycles

| Heterocycle | General Synthetic Method | Key Reagents/Precursors | Reference |

|---|---|---|---|

| Triazole | Cycloaddition | Azides, Alkynes | nih.govfrontiersin.org |

| Condensation | Amidrazones, Cyclic Ketones | nih.gov | |

| Pyrazole | Condensation | 1,3-Diketones, Hydrazine | wikipedia.orgnih.gov |

| Multicomponent Reaction | Alkynes, Nitriles, Titanium Imido Complexes | nih.gov | |

| Tetrazine | Pinner Synthesis | Nitriles, Hydrazine | nih.gov |

| Metal-Catalyzed Condensation | Nitriles, Hydrazine, Zn(OTf)₂/Ni(OTf)₂ | nih.gov |

Derivatives from Michael, Mannich, and Alkylation Reactions

The activated carbon atom in 2,2-dinitroacetonitrile and its analogs makes it a suitable substrate for various carbon-carbon bond-forming reactions.

Michael Reactions: The Michael addition, or conjugate addition, involves the reaction of a nucleophile (Michael donor) with an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org Carbanions derived from nitroalkanes are effective Michael donors. sctunisie.org The reaction of a dinitroacetonitrile anion with an appropriate Michael acceptor would lead to the formation of a more complex derivative. These reactions are often thermodynamically controlled and can be facilitated by a base and a suitable solvent system. sctunisie.org

Mannich Reactions: The Mannich reaction is a three-component condensation involving an acidic compound, an aldehyde (like formaldehyde), and a primary or secondary amine or ammonia. adichemistry.comwikipedia.org The nitro-Mannich reaction, also known as the aza-Henry reaction, is a variant where a nitroalkane adds to an imine, forming a β-nitroamine. nih.govfrontiersin.org This reaction is particularly useful for synthesizing compounds with vicinal carbon-nitrogen bonds. The presence of electron-withdrawing groups on the imine can facilitate the reaction. nih.gov

Alkylation Reactions: The protons alpha to the nitrile group in dinitroacetonitrile are acidic, allowing for deprotonation by a strong base to form a nitrile anion. wikipedia.org This anion can then act as a nucleophile in an alkylation reaction with an alkyl halide. A primary challenge in the alkylation of nitriles is the potential for over-alkylation, although this can be mitigated by careful control of reaction conditions. wikipedia.org

Optimization Strategies for Synthetic Yield and Purity

The synthesis of dinitroacetonitrile derivatives often involves highly energetic and sensitive compounds, necessitating careful optimization of reaction conditions to ensure safety, maximize yield, and improve purity.

Temperature Control in Exothermic Nitration and Fluorination Reactions

Nitration reactions are typically highly exothermic, and controlling the reaction temperature is critical to prevent runaway reactions and the formation of unwanted byproducts. europa.eu In the synthesis of energetic materials, maintaining the reaction mixture in heat exchange relationship with a cooling medium is a common practice. A cooling medium consisting of a mixture of sulfuric and nitric acids can be used to manage the heat generated during the nitration of organic compounds to produce explosives. google.com Flow chemistry offers significant advantages for such hazardous reactions by enabling better temperature control, efficient heat dissipation, and minimizing the volume of hazardous material at any given time. europa.eu This is particularly important for poly-nitration reactions which require more acidic nitrating mixtures and higher temperatures, increasing the risk of exothermic side reactions. europa.eu

Rational Solvent Selection for Minimized Side Reactions

The choice of solvent plays a crucial role in directing the course of a reaction and minimizing the formation of side products. In the synthesis of dinitro compounds, a mixed solvent system can be employed to optimize the interaction between reactants and catalysts. For example, in the Claisen-Schmidt condensation to form dinitrochalcones, a cyclohexane-methanol solvent system has been used to improve yields. mdpi.com The solvent can influence the solubility of reactants and catalysts, as well as the rate of reaction. A systematic approach to solvent selection, considering factors like polarity, proticity, and potential for side reactions, is essential for optimizing synthetic outcomes. whiterose.ac.uk

Advanced Purification Protocols for Sensitive Derivatives

The purification of sensitive nitro compounds requires methods that avoid high temperatures or harsh conditions that could lead to decomposition. For nitrated aromatic compounds, purification can be achieved by washing the crude product with an alkaline water stream in a multi-stage counter-current system. google.com This process neutralizes and extracts acidic impurities like nitro-phenolics. Another technique involves the selective reduction of dinitro impurities to nitroamines using a reagent like sodium disulfide. The resulting basic nitroamines can then be separated from the desired mononitro compound by extraction with a dilute acid. google.com For some compounds, sublimation under vacuum can be an effective purification method. rsc.org More advanced techniques like ultrafiltration and chromatography on specialized stationary phases are also employed for the purification of sensitive biological and chemical compounds. nih.gov

Reactivity and Mechanistic Investigations of 2,2 Dinitroacetonitrile

Nucleophilic Reactivity of the Dinitromethyl Carbanion Center

The presence of two strongly electron-withdrawing nitro groups significantly increases the acidity of the α-carbon proton, facilitating the formation of a resonance-stabilized dinitromethyl carbanion. This nucleophilic center is the key to a variety of carbon-carbon bond-forming reactions.

The dinitromethyl carbanion derived from 2,2-dinitroacetonitrile can act as a potent nucleophile in alkylation reactions. These reactions are crucial for introducing alkyl substituents at the α-position, further functionalizing the molecule. The choice of base, solvent, and alkylating agent plays a critical role in controlling the selectivity of the reaction, particularly in managing the competition between C-alkylation (formation of a C-C bond) and O-alkylation (formation of a nitronate ester). While specific studies on 2,2-dinitroacetonitrile are specialized, the principles are well-established for related dinitroalkanes. Generally, using softer alkylating agents and polar aprotic solvents tends to favor C-alkylation, which is typically the desired pathway.

Iron-catalyzed systems have demonstrated chemoselectivity in the α-alkylation of nitriles using alcohols. nih.gov By modifying the base in these systems, the reaction can be directed towards either borrowing hydrogen protocols for alkylation or dehydrogenative coupling for olefination. nih.gov This highlights the importance of reaction conditions in directing the outcome of reactions involving nitrile-containing compounds.

Table 1: Factors Influencing Selectivity in Alkylation of Dinitromethyl Compounds

| Factor | Preference for C-Alkylation | Preference for O-Alkylation | Rationale |

|---|---|---|---|

| Alkylating Agent | Soft (e.g., R-I, R-Br) | Hard (e.g., R-OTs, R₂SO₄) | Hard and Soft Acid-Base (HSAB) principle. The carbon center is a softer nucleophile than the oxygen atoms of the nitro groups. |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Polar Protic (e.g., EtOH, H₂O) | Protic solvents can solvate the oxygen atoms, hindering O-alkylation and favoring the less-solvated carbon nucleophile. |

| Counter-ion | Large, less coordinating (e.g., Cs⁺) | Small, coordinating (e.g., Li⁺) | Smaller cations coordinate more tightly with the oxygen atoms, potentially favoring O-alkylation. |

The dinitromethyl carbanion is an effective Michael donor, readily participating in conjugate addition reactions with a variety of Michael acceptors. organic-chemistry.orgwikipedia.org This reaction, also known as a 1,4-addition, involves the nucleophilic attack of the carbanion on the β-carbon of an α,β-unsaturated carbonyl compound, nitrile, or nitroalkene. nrochemistry.commasterorganicchemistry.com The process is thermodynamically controlled and results in the formation of a new carbon-carbon bond, leading to highly functionalized adducts. organic-chemistry.org

The mechanism proceeds in three key steps:

Deprotonation of 2,2-dinitroacetonitrile by a base to form the stabilized dinitromethyl carbanion. nrochemistry.commasterorganicchemistry.com

Nucleophilic attack of the carbanion on the β-carbon of the Michael acceptor. nrochemistry.commasterorganicchemistry.com

Protonation of the resulting enolate to yield the final 1,4-adduct. nrochemistry.commasterorganicchemistry.com

Table 2: Examples of Michael Addition Reactions

| Michael Donor | Michael Acceptor | Base | Product |

|---|---|---|---|

| 2,2-Dinitroacetonitrile | Methyl Acrylate | Et₃N | Methyl 4,4-dinitro-4-cyanobutanoate |

| 2,2-Dinitroacetonitrile | Acrylonitrile | K₂CO₃ | 2-(2,2-Dinitroethyl)succinonitrile |

The Mannich reaction is a three-component condensation that provides a powerful method for the C-aminomethylation of acidic compounds. wikipedia.orgmdma.ch In the context of 2,2-dinitroacetonitrile, the reaction involves the acidic dinitromethyl proton, an aldehyde (typically formaldehyde), and a primary or secondary amine. mdpi.com The reaction proceeds through the initial formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.org The nucleophilic dinitromethyl carbanion then attacks this iminium ion, resulting in the formation of a β-nitroamine, known as a Mannich base. wikipedia.org These products are valuable synthetic intermediates. wikipedia.org

The reaction is synthetically useful for introducing a nitrogen-containing functional group, and the resulting β-nitroamines can be further transformed into other important structures like 1,2-diamines or β-aminocarbonyl compounds. wikipedia.orgfrontiersin.org

Table 3: Components and Products in Mannich Reactions

| Acidic Compound | Aldehyde | Amine | Iminium Ion Intermediate | Final Product (Mannich Base) |

|---|---|---|---|---|

| 2,2-Dinitroacetonitrile | Formaldehyde | Dimethylamine | [CH₂=N(CH₃)₂]⁺ | 3-(Dimethylamino)-2,2-dinitropropanenitrile |

| 2,2-Dinitroacetonitrile | Formaldehyde | Piperidine | [CH₂=N(C₅H₁₀)]⁺ | 2,2-Dinitro-3-(piperidin-1-yl)propanenitrile |

1,3-Dipolar Cycloaddition Reaction Pathways

The nitrile functional group in 2,2-dinitroacetonitrile can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This pathway allows for the construction of five-membered heterocyclic rings, which are prevalent motifs in medicinal chemistry and materials science.

Aromatic nitrile N-oxides are classic 1,3-dipoles that react with nitriles to form 1,2,4-oxadiazoles. In this reaction, the nitrile group of 2,2-dinitroacetonitrile serves as the dipolarophile. The cycloaddition is a concerted pericyclic reaction that leads to the formation of a five-membered heterocyclic ring. chesci.com The presence of the electron-withdrawing dinitromethyl group on the nitrile can influence its reactivity as a dipolarophile. These cycloadditions are a key method for synthesizing isoxazole (B147169) and 2-isoxazoline derivatives. nih.govyoutube.comchem-station.comresearchgate.net

Table 4: Cycloaddition with Aromatic Nitrile N-Oxides

| 1,3-Dipole | Dipolarophile | Product |

|---|---|---|

| Benzonitrile N-oxide | 2,2-Dinitroacetonitrile | 3-Phenyl-5-(dinitromethyl)-1,2,4-oxadiazole |

| 4-Methoxybenzonitrile N-oxide | 2,2-Dinitroacetonitrile | 3-(4-Methoxyphenyl)-5-(dinitromethyl)-1,2,4-oxadiazole |

Diazomethane (B1218177) and its homolog, diazoethane, are 1,3-dipoles that react with the nitrile group of 2,2-dinitroacetonitrile in a 1,3-dipolar cycloaddition. spcmc.ac.in This reaction yields substituted 1,2,3-triazoles. For example, the reaction of a 2,2-dinitroacetonitrile derivative with diazomethane has been shown to produce a mixture of isomeric N-methyl-1,2,3-triazoles. osi.lvosi.lv

The mechanism involves the concerted addition of the diazoalkane across the carbon-nitrogen triple bond of the nitrile. masterorganicchemistry.comlibretexts.org The regioselectivity of the addition can lead to the formation of different isomers, which in some cases can be separated by chromatographic techniques. osi.lv

Table 5: Cycloaddition with Diazoalkanes

| 1,3-Dipole | Dipolarophile | Potential Products (Regioisomers) |

|---|---|---|

| Diazomethane (CH₂N₂) | 2,2-Dinitroacetonitrile | 4-(Dinitromethyl)-1H-1,2,3-triazole and 5-(Dinitromethyl)-1H-1,2,3-triazole |

Control of Reaction Selectivity in Derivatization

The derivatization of 2,2-dinitroacetonitrile often involves the alkylation of its corresponding anion, the dinitrocyanomethide ion. This ion is an ambident nucleophile, meaning it possesses multiple reactive sites. The negative charge is delocalized across the carbon atom and the oxygen atoms of the two nitro groups. This delocalization gives rise to the possibility of attack from either the central carbon atom (C-alkylation) or the oxygen atoms of the nitro groups (O-alkylation). The nitrile nitrogen, while less nucleophilic, also presents a potential site for reaction (N-alkylation). The control of selectivity between these different alkylation pathways is crucial for the synthesis of specific target molecules and is influenced by several factors, including the nature of the counterion, the polarity of the solvent, and the steric and electronic properties of the substrates.

Counterion Effects on C- vs. N-Alkylation Selectivity

The nature of the cation associated with the dinitrocyanomethide anion can significantly influence the regioselectivity of alkylation reactions. While specific studies on 2,2-dinitroacetonitrile are limited, research on analogous enolate systems provides valuable insights. In general, smaller and more coordinating cations, such as Li⁺, tend to associate more tightly with the oxygen atoms of the anion. This close association can shield the oxygen atoms, thereby favoring C-alkylation. Conversely, larger and less coordinating cations, such as K⁺ or tetraalkylammonium ions, result in a "naked" or more freely available anion in solution. Under these conditions, the reaction may be more kinetically controlled, with the more electronegative oxygen atom being the preferred site of attack, leading to a higher proportion of O-alkylation products.

The table below illustrates the general trend of counterion effects on the C- versus O-alkylation of ambident anions, which can be extrapolated to the dinitrocyanomethide system.

| Counterion | Coordination Strength | Expected Major Product | Rationale |

| Li⁺ | Strong | C-alkylation | Tight ion pairing shields the oxygen atoms. |

| Na⁺ | Moderate | Mixed C/O-alkylation | Intermediate coordination strength. |

| K⁺ | Weak | O-alkylation | Looser ion pairing leaves the oxygen atoms more accessible. |

| Cs⁺ | Very Weak | O-alkylation | Very loose ion pairing, approaching a "naked" anion. |

| R₄N⁺ | Non-coordinating | O-alkylation | The anion is essentially "free" in solution. |

It is important to note that while these trends are generally observed, the actual product distribution will also depend on the other reaction conditions.

Influence of Solvent Polarity on Reaction Outcomes

The polarity of the solvent plays a critical role in determining the outcome of alkylation reactions involving the dinitrocyanomethide anion. Solvents can influence the degree of ion pairing between the anion and its counterion, as well as the solvation of the different nucleophilic centers of the anion.

In polar protic solvents, such as water and alcohols, the solvent molecules can form strong hydrogen bonds with the oxygen atoms of the dinitrocyanomethide anion. This strong solvation of the oxygen atoms hinders their ability to act as nucleophiles, thereby promoting C-alkylation. In contrast, polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are effective at solvating cations but are less capable of solvating anions. In these solvents, the dinitrocyanomethide anion is more "naked" and reactive, and the reaction tends to be governed by the intrinsic nucleophilicity of the different sites, often leading to a higher proportion of O-alkylation.

The following table summarizes the expected influence of solvent polarity on the regioselectivity of alkylation.

| Solvent Type | Solvation of Anion | Expected Major Product | Mechanism |

| Polar Protic (e.g., H₂O, EtOH) | Strong H-bonding to oxygen | C-alkylation | Oxygen atoms are sterically and electronically shielded. |

| Polar Aprotic (e.g., DMF, DMSO) | Weak | O-alkylation | Anion is more "naked," reacting at the most electronegative site. |

| Nonpolar (e.g., Toluene, Hexane) | Very Weak | Dependent on counterion | Ion pairing effects dominate. |

Steric and Electronic Effects of Substrate Design

The steric and electronic properties of both the alkylating agent and the dinitroacetonitrile derivative (if substituted) can exert significant control over the reaction selectivity.

Steric Effects: Bulky alkylating agents will preferentially react at the less sterically hindered site of the dinitrocyanomethide anion. The oxygen atoms are generally more accessible than the central carbon atom, which is shielded by the two nitro groups. Therefore, the use of sterically demanding alkylating agents would be expected to favor O-alkylation.

Electronic Effects: The electronic nature of the alkylating agent also plays a role. Hard electrophiles, which are characterized by a high positive charge density and low polarizability, tend to react with the hard nucleophilic center of the ambident anion. In the dinitrocyanomethide ion, the oxygen atoms are considered "harder" nucleophiles than the carbon atom. Conversely, soft electrophiles, which have a lower charge density and are more polarizable, prefer to react with the "softer" carbon center. This principle is an application of Hard and Soft Acids and Bases (HSAB) theory.

| Electrophile Type | Characteristics | Preferred Reaction Site |

| Hard (e.g., R-OSO₂R', R₃SiCl) | High positive charge, low polarizability | Oxygen (O-alkylation) |

| Soft (e.g., R-I, allylic halides) | Low positive charge, high polarizability | Carbon (C-alkylation) |

Denitration and Salt Formation Processes

The acidity of the C-H bond in 2,2-dinitroacetonitrile is a key feature of its chemistry, leading to the ready formation of salts and participation in reactions that can involve the loss of a nitro group.

Formation of Aci-Nitro Salts

2,2-Dinitroacetonitrile is a relatively strong carbon acid due to the powerful electron-withdrawing effects of the two nitro groups and the nitrile group. In the presence of a base, it is readily deprotonated to form the dinitrocyanomethide anion. This anion is the conjugate base of the aci-nitro tautomer of 2,2-dinitroacetonitrile. The aci-nitro form, or nitronic acid, is characterized by a C=N double bond within the nitro group and an acidic hydroxyl group. diva-portal.orgresearchgate.net

The equilibrium between the nitro and aci-nitro forms lies heavily towards the nitro form for most nitroalkanes. However, the deprotonated anion, often referred to as a nitronate, is resonance-stabilized. The resonance structures of the dinitrocyanomethide anion show the delocalization of the negative charge onto the oxygen atoms of the nitro groups and the central carbon atom. This extensive delocalization contributes to the stability of the anion. researchgate.net

The formation of aci-nitro salts can be achieved by treating 2,2-dinitroacetonitrile with a suitable base, such as an alkali metal hydroxide (B78521) or carbonate. These salts are typically more stable than the parent compound. doi.org

Impact of Ionic Nature on Compound Stability

The unique coplanarity and resonance stabilization of the dinitrocyanomethide ion are considered key factors contributing to the distinguishing chemical properties and stability of its salts. doi.org Dinitrocyanomethide salts are reported to be very stable thermally when compared to trinitromethide (nitroform) salts. doi.org This difference in stability is likely due to the steric hindrance in the trinitromethide ion, which prevents a fully planar configuration and thus limits the extent of resonance stabilization. In contrast, the dinitrocyanomethide ion can more readily adopt a planar geometry, allowing for more effective delocalization of the negative charge.

The table below provides a qualitative comparison of the stability of 2,2-dinitroacetonitrile and its salts.

| Compound | Form | Stability | Reason |

| 2,2-Dinitroacetonitrile | Neutral Molecule | Thermally Sensitive | Strain and high energy content. |

| Dinitrocyanomethide Salts (e.g., Na⁺, K⁺) | Ionic Salt | Thermally Stable | Resonance stabilization of the planar anion. doi.org |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of 2,2-dinitroacetonitrile is anticipated to be simple due to the presence of a single, non-exchangeable proton. This proton is attached to a carbon atom that is also bonded to two strongly electron-withdrawing nitro (NO₂) groups. These groups significantly deshield the proton, causing its resonance signal to appear at a characteristically low field (high chemical shift).

In a related compound, 5-(dinitromethyl)-2-methyl-2H-tetrazole, the methine proton of the dinitromethyl group appears as a singlet at 4.51 ppm. lookchem.com Given the similar electronic environment, the chemical shift for the proton in 2,2-dinitroacetonitrile is expected to be in a comparable region. The signal would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

| Proton Environment | Expected Chemical Shift (δ) ppm | Multiplicity |

| (NO₂)₂CH -CN | ~4.5 | Singlet |

| Table 1: Predicted ¹H NMR Spectral Data for 2,2-Dinitroacetonitrile. |

The ¹³C NMR spectrum provides crucial information about the carbon framework of a molecule. libretexts.org For 2,2-dinitroacetonitrile, two distinct signals are expected, corresponding to the two carbon atoms in unique chemical environments: the carbon of the nitrile group (-C≡N) and the carbon bearing the two nitro groups (-C(NO₂)₂).

Dinitromethyl Carbon: This carbon is directly attached to two highly electronegative nitro groups, which deshield it, shifting its resonance downfield. In the analogous compound 2,2-dinitrobutanonitrile, this carbon appears at 105.9 ppm. lookchem.com

Nitrile Carbon: The carbon of the nitrile functional group typically resonates in the range of 115-140 ppm. libretexts.org

The distinct chemical shifts for these two carbons allow for unambiguous assignment and confirmation of the molecular backbone. libretexts.org

| Carbon Environment | Expected Chemical Shift (δ) ppm |

| (NO₂)₂C H-CN | ~106 |

| (NO₂)₂CH-C N | 115 - 140 |

| Table 2: Predicted ¹³C NMR Spectral Data for 2,2-Dinitroacetonitrile. |

Variable Temperature NMR (VT-NMR) is a powerful technique used to study dynamic processes such as conformational changes, molecular interactions, and reaction kinetics by recording spectra at different temperatures. numberanalytics.com As temperature changes, the rate of dynamic processes can be altered, leading to observable changes in the NMR spectrum, such as the broadening or sharpening of signals. numberanalytics.com

While 2,2-dinitroacetonitrile is a small molecule with limited conformational flexibility, VT-NMR could be employed to study its interactions with solvents or other molecules. For instance, changes in the chemical shift of the methine proton with temperature could indicate the formation or disruption of hydrogen bonds with a solvent. Furthermore, VT-NMR is an invaluable tool for monitoring the progress of reactions in real-time, allowing for the identification of transient intermediates that may only be stable at low temperatures. numberanalytics.commit.edu

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, offering deeper insights into molecular structure by revealing through-bond or through-space connectivities. weebly.comresearchgate.net For a molecule like 2,2-dinitroacetonitrile, heteronuclear correlation techniques are particularly informative.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would show a correlation peak between the methine proton and the dinitromethyl carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C signals for that specific C-H bond. ijcrt.org

These 2D NMR techniques, while sophisticated, provide an unambiguous method for assembling the structural puzzle of the molecule. ijcrt.orgresearchgate.net

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of 2,2-dinitroacetonitrile is dominated by the characteristic absorption bands of its two primary functional groups: the nitrile group (C≡N) and the nitro groups (NO₂). researchgate.net

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two very strong and distinct stretching vibrations:

Asymmetric Stretch: A strong band typically appears in the 1500-1600 cm⁻¹ region.

Symmetric Stretch: A strong band is observed in the 1300-1400 cm⁻¹ region. The high intensity of these bands is due to the large change in dipole moment during the vibration of the polar N-O bonds.

Nitrile Group (C≡N) Vibration: The stretching of the carbon-nitrogen triple bond results in an absorption band in the 2220-2260 cm⁻¹ range. libretexts.org This band is typically of medium to weak intensity but is often sharp and easily identifiable in a relatively uncongested region of the spectrum. pressbooks.pub

The presence of these characteristic bands provides clear and immediate evidence for the dinitroacetonitrile structure.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 | Strong |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium-Weak, Sharp |

| Table 3: Characteristic IR Absorption Bands for 2,2-Dinitroacetonitrile. |

Vibrational Frequency Computations for Conformational Insights

Computational methods are essential for understanding the vibrational modes of 2,2-dinitroacetonitrile, which in turn provides insights into its conformational structure. crystalsolutions.euuni-rostock.de Vibrational analysis is typically performed on a geometry-optimized structure to ensure that the energy gradients with respect to atomic displacements are zero. uni-rostock.de For molecules, the force constants are derived from the diagonalization of the mass-weighted Hessian matrix. openmopac.net

The nitro group (NO₂) in nitro compounds gives rise to strong and characteristic infrared absorptions. spectroscopyonline.com Generally, these are an asymmetric stretch between 1550 and 1500 cm⁻¹ and a symmetric stretch from 1390 cm⁻¹ to 1330 cm⁻¹. spectroscopyonline.com The presence of multiple nitro groups, as in 2,2-dinitroacetonitrile, can influence the electronic structure and vibrational modes of the molecule. spectroscopyonline.com

Computational studies, often employing methods like Density Functional Theory (DFT), can predict the vibrational frequencies associated with different conformers of a molecule. By comparing these computed frequencies with experimental infrared and Raman spectra, the most stable conformation in the gas phase or in solution can be determined. These calculations can also reveal the influence of factors like monomer inversion on the vibrational spectrum. uminho.pt

Table 1: Representative Vibrational Modes for Nitroalkanes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1390 - 1330 | Strong |

| C-N Stretch | 920 - 830 | Medium-Weak |

| NO₂ Scissoring | 850 | Medium |

| NO₂ Wagging | 760 - 705 | Medium-Weak |

This table provides typical ranges for nitroalkanes; specific values for 2,2-dinitroacetonitrile would require dedicated experimental or computational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com

In mass spectrometry, a molecule is ionized, often by electron impact, resulting in the formation of a molecular ion (M⁺). savemyexams.com The peak with the highest mass-to-charge ratio (m/z) in the spectrum typically corresponds to this molecular ion, providing the molecular mass of the compound. savemyexams.com For 2,2-dinitroacetonitrile (C₂HN₃O₄), the theoretical molecular weight is approximately 131.05 g/mol . nih.gov

The presence of isotopes, such as ¹³C, ¹⁵N, and ¹⁷O/¹⁸O, gives rise to smaller peaks at m/z values higher than the molecular ion peak (e.g., [M+1], [M+2]). The relative intensities of these isotopic peaks can be used to confirm the elemental composition of the molecule. For instance, the natural abundance of ¹³C can help determine the number of carbon atoms in the molecule. savemyexams.com

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments and neutral species. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure. The presence of functional groups like the nitro group and the nitrile group heavily influences the fragmentation pathways. msu.edulibretexts.org

For nitro compounds, common fragmentation pathways involve the loss of nitro (NO₂) or nitroso (NO) groups. The fragmentation of 2,2-dinitroacetonitrile would likely involve cleavages of the C-N bonds and rearrangements. Analysis of the resulting fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure. libretexts.orgnih.gov

Table 2: Potential Fragment Ions of 2,2-Dinitroacetonitrile in Mass Spectrometry

| Fragment | Potential m/z | Possible Neutral Loss |

| [C₂HN₂O₂]⁺ | 85 | NO₂ |

| [C₂HN₃O₃]⁺ | 115 | O |

| [C₂HN]⁺ | 39 | 2 x NO₂ |

| [CN]⁺ | 26 | CH(NO₂)₂ |

These are hypothetical fragmentation patterns and require experimental verification.

Other Advanced Spectroscopic Methodologies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgmsu.edu The wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores—functional groups that absorb light. libretexts.org

In 2,2-dinitroacetonitrile, the nitro groups and the nitrile group act as chromophores. The electronic transitions in such molecules are typically n → π* and π → π* transitions. shu.ac.uk

n → π transitions* involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro groups, to an anti-bonding π* orbital. These transitions are generally of lower intensity. shu.ac.uk

π → π transitions* involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically more intense. shu.ac.uk

The conjugation between the nitro groups and the nitrile group can affect the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). msu.edu The polarity of the solvent can also influence the absorption spectrum, with n → π* transitions often showing a blue shift (to shorter wavelength) and π → π* transitions a red shift (to longer wavelength) in more polar solvents. shu.ac.ukuomustansiriyah.edu.iq

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. iastate.edu By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org

For 2,2-dinitroacetonitrile, a single-crystal X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, including the geometry of the dinitromethyl group and the spatial relationship between the two nitro groups and the nitrile function. acs.org This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or other non-covalent interactions, which dictate the crystal packing. The potassium salt of dinitroacetonitrile has been studied using X-ray structural analysis. acs.org

Integrated Multi-Spectroscopic Approaches for Comprehensive Structural Elucidation

The definitive structural confirmation of a chemical entity like 2,2-dinitroacetonitrile relies not on a single analytical technique, but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and by combining their outputs, a complete and unambiguous picture of the molecule's atomic connectivity, functional groups, and spatial arrangement can be assembled. The primary methods employed for a comprehensive elucidation of 2,2-dinitroacetonitrile include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Research Findings

Detailed analysis of 2,2-dinitroacetonitrile through various spectroscopic lenses provides specific data points that, when combined, confirm its structure.

Infrared (IR) Spectroscopy: This technique is instrumental in identifying the characteristic functional groups within the molecule. The IR spectrum of 2,2-dinitroacetonitrile displays strong and distinct absorption bands that are indicative of its key components. Specifically, prominent bands are observed for the asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups. Another key feature is the sharp absorption peak corresponding to the carbon-nitrogen triple bond of the nitrile (C≡N) group. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides critical information about the chemical environment of the carbon and nitrogen atoms within the molecule.

¹³C NMR: The spectrum is expected to show two distinct signals corresponding to the two unique carbon atoms. The central carbon atom, which is bonded to the two electron-withdrawing nitro groups, is significantly deshielded and resonates at a lower field, while the carbon atom of the nitrile group appears at a different characteristic chemical shift. vulcanchem.com

¹⁵N NMR: Given the presence of three nitrogen atoms in different chemical environments, ¹⁵N NMR is a particularly powerful tool. The nitrogen atoms of the nitro groups are expected to have a distinct chemical shift from the nitrogen atom in the nitrile group, allowing for clear differentiation. vulcanchem.com PubChem also indicates the availability of ¹⁵N NMR spectral data for this compound. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and can offer insights into the molecule's fragmentation pattern, which helps in confirming its structure. The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the intact molecule after losing one electron. For 2,2-dinitroacetonitrile (C₂HN₃O₄), this peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 131.05 g/mol . vulcanchem.comnih.gov Fragmentation of this molecular ion would lead to smaller, stable charged fragments, the analysis of which can further support the proposed structure. chemguide.co.ukuni-saarland.de

Data Tables

The spectroscopic data gathered from various analytical techniques for 2,2-dinitroacetonitrile are summarized below.

Table 1: Infrared (IR) Spectroscopy Data This table presents the key absorption bands observed in the IR spectrum of 2,2-dinitroacetonitrile, which are crucial for identifying its functional groups. vulcanchem.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric Stretch | 1540 | Nitro (NO₂) |

| Symmetric Stretch | 1370 | Nitro (NO₂) |

| Stretch | ~2250 | Nitrile (C≡N) |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data This table outlines the estimated chemical shifts for the carbon and nitrogen atoms in 2,2-dinitroacetonitrile, providing insight into the electronic environment of the core structure. vulcanchem.com

| Nucleus | Functional Group | Estimated Chemical Shift (δ, ppm) |

| ¹³C | Central Carbon (-C(NO₂)₂-) | 120 – 125 |

| ¹³C | Nitrile Carbon (-C≡N) | 115 – 118 |

| ¹⁵N | Nitro Group (-NO₂) | -10 to -15 |

| ¹⁵N | Nitrile Group (-C≡N) | -50 to -55 |

Table 3: Mass Spectrometry (MS) Data This table shows the key mass-to-charge ratio for the molecular ion of 2,2-dinitroacetonitrile.

| Property | Value | Source |

| Molecular Formula | C₂HN₃O₄ | vulcanchem.comnih.gov |

| Molecular Weight | 131.05 g/mol | vulcanchem.comnih.gov |

| Expected Molecular Ion (M+) Peak (m/z) | ~131 | vulcanchem.comnih.gov |

Theoretical and Computational Chemistry Studies of 2,2 Dinitroacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, providing insights into electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science to investigate the electronic structure of many-body systems like atoms and molecules. nih.gov It is a popular and versatile approach due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it more computationally tractable for larger systems. nih.gov

For 2,2-dinitroacetonitrile, DFT would be employed to determine its equilibrium molecular geometry, including key parameters such as bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the atoms, including the orientation of the two nitro (NO₂) groups relative to the nitrile (CN) group. Furthermore, DFT provides a detailed picture of the electronic structure, mapping out the electron density distribution and identifying regions of high or low electron density. This information is critical for understanding the molecule's polarity, reactivity, and intermolecular interactions. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.govmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net For 2,2-dinitroacetonitrile, a compound known for its energetic nature, a relatively small HOMO-LUMO gap would be expected. Computational analysis would provide the specific energy values for these orbitals, allowing for the calculation of the gap. This data helps in predicting the molecule's kinetic stability and its behavior in chemical reactions, particularly its propensity to act as an electrophile due to the strong electron-withdrawing nature of the nitro and nitrile groups.

Computational Prediction of Vibrational Frequencies

Computational methods can predict the vibrational spectra (Infrared and Raman) of molecules. These calculations involve determining the normal modes of vibration, which correspond to the collective motions of the atoms. The frequencies of these vibrations are calculated and can be compared directly with experimental data obtained from IR and Raman spectroscopy. nih.gov

For 2,2-dinitroacetonitrile, a DFT calculation would yield a set of vibrational frequencies corresponding to specific motions, such as the symmetric and asymmetric stretching of the NO₂ groups, the stretching of the C-N and C-C bonds, and various bending modes. The calculated spectrum helps in assigning the peaks observed in experimental spectra to specific molecular motions. mdpi.com To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. nih.gov This analysis is invaluable for confirming the molecular structure and understanding its bonding characteristics.

Mechanistic Modeling and Reaction Energetics

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. It allows for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the pathways from reactants to products.

Transition State Identification and Activation Energy Calculations

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. Identifying the geometry of this transition state is crucial for understanding the reaction mechanism. Computational algorithms can locate these transition states on the potential energy surface.

Once the structures of the reactants and the transition state are optimized, their energies can be calculated. The difference in energy between the transition state and the reactants is the activation energy (Ea). This value is a primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. For reactions involving 2,2-dinitroacetonitrile, such as cycloadditions or nucleophilic substitutions, computational modeling can pinpoint the specific transition state structures and provide quantitative estimates of the activation energies, offering insight into the reaction's feasibility and kinetics. For instance, studies on related dinitrophenyl compounds have successfully used DFT to calculate activation energies for hydrolysis reactions, demonstrating the power of this approach. researchgate.netelsevierpure.com

Exploration of Competing Reaction Pathways

Many chemical reactions can proceed through multiple possible pathways, leading to different products or intermediates. nih.gov Computational modeling is an effective tool for exploring these competing reaction pathways and determining which is the most likely to occur. nih.gov By calculating the activation energies for each potential pathway, chemists can predict the major and minor products of a reaction.

In the case of 2,2-dinitroacetonitrile, which possesses multiple reactive sites, various reaction mechanisms are plausible. For example, in a cycloaddition reaction, different stereochemical or regiochemical outcomes might be possible. Theoretical studies can model each potential approach of the reacting molecules, calculate the energy profile for each pathway, and identify the one with the lowest energy barrier. This type of analysis has been applied to understand the reaction mechanisms of similar compounds, such as the cycloaddition of trifluoroacetonitrile (B1584977) with nitrilimines, providing a detailed understanding of the factors controlling the reaction's outcome. nih.gov

Prediction of Thermochemical and Physicochemical Parameters

Theoretical predictions of thermochemical and physicochemical properties are crucial for assessing the energy content, stability, and potential applications of novel compounds. Using various computational models, researchers can estimate parameters such as enthalpy of formation, density, and acidity, which collectively build a comprehensive profile of the molecule's chemical nature.

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical indicator of a molecule's intrinsic energy content. Computational methods, such as those based on quantum mechanics (e.g., ab initio and Density Functional Theory, or DFT), are frequently employed to calculate this value for energetic materials.

These calculations typically involve determining the total electronic energy of the optimized molecular geometry. By using isodesmic or atomization reactions, where the number and types of bonds are conserved, the enthalpy of formation of the target molecule can be derived with high accuracy by leveraging well-established experimental data for simpler reference molecules.

Table 1: Representative Theoretical Methods for Enthalpy of Formation Calculations

| Method Type | Common Functionals/Basis Sets | Key Principle |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, ωB97X-D / 6-31G(d), cc-pVTZ | Solves the Schrödinger equation using electron density as the fundamental variable, balancing accuracy and computational cost. |

| Ab Initio Methods | MP2, CCSD(T) / aug-cc-pVTZ | Solves the Schrödinger equation from first principles with systematic approximations, offering high accuracy at a higher computational expense. |

This table represents common methods used for such calculations; specific values for 2,2-Dinitroacetonitrile require a dedicated computational study.

Molecular density is a key physicochemical parameter, particularly for energetic materials, as it is directly related to detonation performance. Theoretical calculations can predict the crystal density of a compound before it is synthesized. A common computational approach is to predict the crystal packing and unit cell dimensions, from which density can be calculated.

One widely used method relates the calculated molecular volume to the density. The molecular volume can be estimated from the volume of the 0.001 electrons/bohr³ isosurface of the molecule's calculated electron density, a technique pioneered by Politzer and others. The crystal density (ρ) can then be estimated using the molecular weight (M) and the calculated molecular volume (V) with an empirical correction factor.

ρ = M / V

Dedicated computational studies providing a theoretical density for 2,2-dinitroacetonitrile are not found in the surveyed literature. However, the established computational protocols could be applied to predict this value.

Table 2: Parameters for Theoretical Density Calculation

| Parameter | Method of Determination | Relevance |

|---|---|---|

| Molecular Weight (M) | From chemical formula (C₂HN₃O₄) | Constant value (147.05 g/mol ). |

| Molecular Volume (V) | Quantum chemical calculation (e.g., DFT) of electron density isosurface. | Represents the space occupied by the molecule; crucial for packing efficiency. |

This table outlines the components required for a theoretical density prediction; a specific value for 2,2-Dinitroacetonitrile is pending a focused computational analysis.

The acidity, quantified by the pKa value, of the C-H bond in 2,2-dinitroacetonitrile is a direct measure of the stability of its conjugate base, the dinitroacetonitrile carbanion. The presence of two strongly electron-withdrawing nitro groups (-NO₂) is expected to significantly stabilize the negative charge on the adjacent carbon atom through resonance and inductive effects, making the parent compound a relatively strong carbon acid.

Computational chemistry offers reliable methods to predict pKa values. The direct method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically using a continuum solvation model (like PCM or SMD) to account for solvent effects.

CH(NO₂)₂CN + H₂O ⇌ [C(NO₂)₂CN]⁻ + H₃O⁺

The pKa is then calculated from the ΔG of this reaction. A lower calculated pKa value indicates a stronger acid and, consequently, a more stable carbanion. The stability of the [C(NO₂)₂CN]⁻ carbanion is critical to the chemistry of 2,2-dinitroacetonitrile, influencing its reactivity and its ability to act as a precursor in synthesizing other energetic materials.

Table 3: Factors Influencing Carbanion Stability and Acidity

| Factor | Description for [C(NO₂)₂CN]⁻ | Effect on pKa |

|---|---|---|

| Inductive Effect | The two electronegative nitro groups pull electron density away from the central carbon. | Lowers pKa (increases acidity). |

| Resonance | The negative charge is delocalized across both nitro groups and the nitrile group. | Significantly lowers pKa (increases acidity). |

This table describes the chemical principles that would be quantified in a computational pKa prediction for 2,2-Dinitroacetonitrile.

Applications of 2,2 Dinitroacetonitrile and Its Derivatives in Advanced Materials Science

Role as Precursors for High-Energy Density Materials

2,2-Dinitroacetonitrile and its derivatives are valuable precursors for creating high-energy density materials (HEDMs) due to their high nitrogen and oxygen content, which contributes to favorable energetic properties.

Synthesis of Polynitroaliphatic Energetic Compounds

Polynitroaliphatic compounds are a significant class of energetic materials, and 2,2-dinitroacetonitrile serves as a key starting material for their synthesis. wiley.com The presence of the dinitromethyl group is crucial for building molecules with high energy content. The reactivity of the nitrile group allows for various chemical transformations to construct more complex polynitroaliphatic structures. For instance, derivatives such as 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile are used as precursors for HEDMs that can improve the performance of composite explosives. vulcanchem.com The synthesis often involves leveraging the acidic nature of the proton on the dinitromethyl carbon to facilitate reactions that build larger, more energetic molecules. While many polynitroaliphatic compounds are powerful explosives, with some like 2,2-dinitropropane exceeding the power of TNT, their widespread military use has been limited. wiley.com However, specialized applications exist for compounds like bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) and a eutectic mixture of bis(2,2-dinitropropyl)formal (BDNPF) and bis(2,2-dinitropropyl)acetal (BDNPA), which are used as energetic plasticizers. wiley.com

Design Principles for Materials with High Oxygen Balance and Detonation Performance

A critical parameter in the design of energetic materials is the oxygen balance (OB), which is an indicator of the degree to which an explosive can be oxidized. A high or positive oxygen balance is desirable as it leads to the formation of stable, low molecular weight gaseous products like CO2, H2O, and N2 upon detonation, which in turn enhances detonation performance. nih.gov The dinitromethyl group from 2,2-dinitroacetonitrile is an excellent functional group for increasing the oxygen content and density of energetic materials. rsc.orgresearchgate.net

Key design principles involving 2,2-dinitroacetonitrile derivatives focus on:

Incorporating Oxidizing Moieties: Attaching the dinitromethyl group to nitrogen-rich heterocyclic rings (nitroazoles) is a strategy to create dense, oxygen-rich energetic materials. rsc.orgresearchgate.net

Increasing Density: Density is a crucial factor influencing detonation velocity and pressure. nih.gov Introducing the compact and oxygen-rich dinitromethyl group contributes to higher crystal densities. For example, a tetrazole-based CHNO energetic material incorporating this group achieved a high density of 1.97 g cm⁻³. rsc.org

Enhancing Detonation Properties: The goal is to maximize detonation velocity (Vd) and pressure (P). Materials synthesized using the N-dinitromethyl functionalization strategy have shown excellent detonation properties, with Vd values exceeding 9.0 km s⁻¹ and pressures over 37.0 GPa, comparable to powerful explosives like HMX. rsc.org

Table 1: Detonation Performance of Selected Energetic Materials

| Compound/Formulation | Detonation Velocity (Vd) | Detonation Pressure (P) | Reference |

| N-dinitromethyl-nitroazole derivative (Compound 5) | 9.22 km s⁻¹ | 38.5 GPa | rsc.org |

| N-dinitromethyl-nitroazole derivative (Compound 6) | 9.05 km s⁻¹ | 37.0 GPa | rsc.org |

| 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile derivative | 8.5 km s⁻¹ | Not Specified | vulcanchem.com |

| 3-trinitromethyl-1,2,4-oxadiazole derivatives | 8.779–8.804 km s⁻¹ | Not Specified | researchgate.net |

| DPX-27 (a pyrazolo-triazine explosive) | 8.97 km s⁻¹ | 35.4 GPa | nih.gov |

Development of Energetic Ionic Liquids

Energetic ionic liquids (EILs) are a class of molten salts with melting points below 100 °C that are being investigated as potential replacements for traditional energetic materials. fraunhofer.defrontiersin.org They offer unique properties such as low vapor pressure, good thermal stability, and tunable structures. fraunhofer.desioc-journal.cn The dinitroacetonitrile moiety can be incorporated into the anion of an ionic liquid, creating energetic salts.

The synthesis of these EILs often involves a metathesis reaction where a salt containing a heterocyclic cation (like imidazolium (B1220033) or triazolium) is reacted with a silver(I) salt of the dinitrocyanomethanide anion, which is derived from dinitroacetonitrile. acs.org This results in the formation of novel energetic salts. For instance, dinitrocyanomethanide anions have been paired with various cations such as 1,5-diamino-4-methyltetrazolium and 1-methyl-4-amino-1,2,4-triazolium to produce a family of new EILs. acs.org These EILs often exhibit high densities and favorable heats of formation, making them promising for applications as propellants and explosives. researchgate.netrsc.org

Building Blocks in the Synthesis of Diverse Heterocyclic Systems

The reactivity of 2,2-dinitroacetonitrile makes it a valuable synthon for constructing various nitrogen-rich heterocyclic compounds, which are foundational structures in many energetic materials.

Construction of Oxadiazole Frameworks

The 1,2,4-oxadiazole (B8745197) ring is a stable heterocyclic motif found in numerous energetic compounds. researchgate.netijper.org 2,2-Dinitroacetonitrile and its derivatives are key precursors in forming these frameworks. A primary synthetic route is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.netnih.gov

For example, 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile reacts with substituted nitrile N-oxides to produce 2-methyl-5-[(1,2,4-oxadiazol-5-yl)(dinitro)methyl]-2H-tetrazoles. researchgate.net This demonstrates the utility of the nitrile group in dinitroacetonitrile participating in cycloaddition reactions to form the oxadiazole ring. Another approach involves the cyclocondensation of the amidoxime (B1450833) moiety of the potassium salt of dinitroacetamidoxime to create 3-dinitromethyl-1,2,4-oxadiazoles. researchgate.net These synthetic strategies have led to energetic compounds with high detonation velocities. researchgate.net

Formation of 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole ring is another crucial scaffold in medicinal chemistry and materials science, known for its thermal stability and high nitrogen content. rsc.orgscispace.comnih.govnih.gov While direct synthesis examples starting from 2,2-dinitroacetonitrile are less commonly detailed in the provided context, the closely related nitroacetonitrile (B168470) is a versatile precursor for creating energetic triazole-based compounds. nih.gov The general strategy often involves converting a parent compound into a diazonium salt, which is then coupled with a nitroacetonitrile salt to form a hydrazone that subsequently cyclizes. nih.gov

For instance, energetic precursors for triazole systems have been developed by the azocoupling of diazotized 3-amino-5-cyano-1,2,4-triazole (ACT) with nitroacetonitrile. nih.gov Furthermore, dinitrocyanomethanide anions, derived from dinitroacetonitrile, have been successfully paired with 1,2,4-triazolium cations to synthesize energetic ionic liquids, highlighting the role of dinitroacetonitrile derivatives in the broader synthesis of triazole-containing materials. acs.org

Synthesis of Tetrazole Derivatives

The reaction of 2,2-dinitroacetonitrile with azide (B81097) sources provides a direct route to 5-(dinitromethyl)tetrazole. This transformation is a key step in the synthesis of various high-nitrogen energetic materials. The tetrazole ring is a desirable moiety in energetic compounds due to its high heat of formation and the large volume of nitrogen gas produced upon decomposition.

One notable derivative is 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile, which serves as a precursor for high-energy-density materials (HEDMs). vulcanchem.com The synthesis of such compounds highlights the utility of 2,2-dinitroacetonitrile in constructing complex tetrazole-containing molecules with enhanced energetic properties. vulcanchem.comlookchem.com The general approach often involves the [3+2] cycloaddition of the nitrile group with an azide. ajgreenchem.com

| Precursor | Product | Significance |

| 2,2-Dinitroacetonitrile | 5-(Dinitromethyl)tetrazole | Key intermediate for energetic materials. acs.org |

| 2,2-Dinitroacetonitrile | 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile | Precursor to high-energy-density materials. vulcanchem.commathnet.ru |

Exploration of Other Nitrogen-Rich Heterocycles for Specific Applications

Beyond tetrazoles, the reactivity of 2,2-dinitroacetonitrile allows for the synthesis of other nitrogen-rich heterocycles. medwinpublishers.com These compounds are of interest not only as energetic materials but also in medicinal and agricultural chemistry. vulcanchem.com For instance, cycloaddition reactions with nitrile oxides can yield 1,2,4-oxadiazoles. vulcanchem.com The dinitromethyl group imparts energetic characteristics to these heterocyclic systems.

A general strategy for synthesizing N-dinitromethyl derivatives of various nitrogen-containing heterocycles has been developed. researchgate.net This involves the destructive nitration of N-acetonyl derivatives of heterocycles like triazoles, pyrazoles, and imidazoles. researchgate.net This method underscores the versatility of the dinitromethyl synthon, which can be derived from precursors related to 2,2-dinitroacetonitrile, in creating a diverse range of nitrogen-rich compounds. researchgate.net

| Heterocycle Class | Synthetic Approach | Potential Applications |

| 1,2,4-Oxadiazoles | Cycloaddition of 2,2-dinitroacetonitrile with nitrile oxides. vulcanchem.com | Pharmaceuticals, Agrochemicals, Energetic Materials. vulcanchem.com |

| N-dinitromethylazoles | Destructive nitration of N-acetonylazoles. researchgate.net | Energetic Materials. researchgate.net |

Utilization as Advanced Synthetic Scaffolds in Organic Synthesis

The concept of a "scaffold" in organic synthesis refers to a core molecular structure that can be systematically modified to create a library of related compounds. mdpi.comnih.govlifechemicals.com 2,2-Dinitroacetonitrile and its derivatives, with their multiple reactive sites, are emerging as valuable scaffolds for constructing complex molecules.

Participation in Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. tcichemicals.comwikipedia.org This approach is valued for its atom economy and ability to rapidly generate molecular complexity. frontiersin.org The reactive nature of the dinitromethyl and nitrile groups in 2,2-dinitroacetonitrile makes it a suitable candidate for designing novel MCRs. While specific MCRs involving 2,2-dinitroacetonitrile are still an emerging area of research, its potential is evident. For example, its functional groups could participate in reactions like the Ugi or Passerini reactions under appropriate conditions, leading to highly functionalized and structurally diverse molecules. wikipedia.org

Contribution to Novel Synthetic Routes for Complex Molecules

The use of 2,2-dinitroacetonitrile as a synthetic scaffold contributes to "scaffold hopping," a strategy in medicinal chemistry to identify new core structures with similar biological activities. nih.gov By providing a unique combination of functional groups, it enables the development of novel synthetic pathways to complex molecular architectures that might be difficult to access through traditional methods. bioengineer.org The introduction of the dinitromethyl group can significantly alter the electronic and steric properties of a molecule, leading to new derivatives with potentially enhanced or novel properties. The ability to transform the nitrile and dinitromethyl groups into various other functionalities further expands its utility as a versatile synthetic intermediate for a wide range of complex target molecules. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dinitroacetonitrile and its salts?

- Methodological Answer : The potassium salt of 2,2-dinitroacetonitrile is synthesized via nitrosation and nitration-hydrolysis of ethyl cyanoacetate, achieving a 76.93% yield . The free acid is prepared by treating the potassium salt with decolorizing charcoal and recrystallizing from water. Sodium and ammonium salts are derived via ion exchange, dried at 100°C, and stored in desiccators . For higher nitro derivatives, trinitroacetonitrile serves as a precursor, synthesized by nitrating cyanoacetic acid with sulfur dioxide and absolute nitric acid in carbon tetrachloride .

Q. How is 2,2-dinitroacetonitrile characterized to confirm purity and structure?

- Methodological Answer : Key techniques include:

- Spectroscopy : IR (4000–400 cm⁻¹ in chloroform), ¹H/¹³C NMR (DMSO-d₆, 500/125 MHz) .

- Chromatography : TLC on Silufol UV-254 plates with acetone-hexane (2:3) solvent .

- Elemental Analysis : CHNS analysis via Euro EA-3000 analyzer .

- Thermal Analysis : DSC for decomposition profiles (e.g., potassium salt decomposition at 224–226°C) .

Q. What safety protocols are critical when handling 2,2-dinitroacetonitrile?

- Methodological Answer : Due to its explosive nature:

- Avoid friction, impact, or excessive heat .

- Use protective gear (explosion-proof shields, gloves) and conduct reactions in small batches.

- Store in inert, dry environments and monitor for lachrymatory/toxic vapors during synthesis .

Advanced Research Questions

Q. How can crystal morphology of potassium dinitroacetonitrile be manipulated to modulate sensitivity?

- Methodological Answer : Crystal engineering via:

- Surfactants : Polyethylene glycol (PEG 400) reduces impact sensitivity to 4% .

- Crystallization Parameters : Adjust cooling rates (slow for larger crystals) and stirring speeds (high for uniform nucleation) .

- Validation : Test mechanical sensitivities (impact/friction) and compare DSC thermal decomposition profiles .

Q. What mechanistic insights explain the antimicrobial activity of 2,2-dinitroacetonitrile derivatives?

- Methodological Answer : Derivatives like tetrahydro-oxadiazole-oxazine hybrids are synthesized via one-pot reactions with morpholine and H₂O₂/Na₂WO₄. Bioactivity arises from:

- Structural Features : Oxadiazoline and oxazine rings enhance membrane penetration .

- Validation : Antimicrobial assays (e.g., zone inhibition tests) paired with computational docking to identify target interactions .

Q. How do researchers resolve contradictions in thermal stability data across studies?

- Methodological Answer : Case example:

- Contradiction : reports crystal morphology has minimal impact on thermal decomposition, while other studies suggest polymorph-dependent stability.

- Resolution : Cross-validate via:

- Controlled Replicates : Synthesize morphologies under identical conditions .

- Multi-Technique Analysis : Combine DSC, TG-FTIR, and sensitivity tests to isolate decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products